Benzoic acid, 4-(sulfoamino)-

Description

Historical Trajectories and Foundational Research on Benzoic acid, 4-(sulfoamino)-

Early research focused on the synthesis and characterization of the compound. Standard laboratory preparation involves the sulfonation of benzoic acid derivatives. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, has been crucial in confirming its molecular structure. For instance, ¹H NMR spectra typically show aromatic protons around δ 8.15 ppm. pubcompare.ai

Strategic Significance of Benzoic acid, 4-(sulfoamino)- within Chemical Sciences

The strategic importance of Benzoic acid, 4-(sulfoamino)- in chemical sciences lies in its utility as a versatile building block and crosslinking reagent in organic synthesis. medchemexpress.comsigmaaldrich.com Its bifunctional nature allows for a variety of chemical transformations at either the carboxylic acid or the sulfonamide group.

It is a key intermediate for synthesizing more complex molecules, including 4-sulfamoylbenzoyl chloride and various isocyanate derivatives. medchemexpress.comnih.gov The reactivity of its functional groups enables its use in the esterification of alcohols and the creation of a wide array of amide derivatives. medchemexpress.comnih.gov This has been particularly significant in the field of medicinal chemistry, where it serves as a scaffold for developing new therapeutic agents. By reacting Benzoic acid, 4-(sulfoamino)- with various amines, amino acids, or dipeptides, researchers have been able to generate large libraries of derivative compounds for biological screening. scbt.comchembk.com

Multidisciplinary Research Perspectives on Benzoic acid, 4-(sulfoamino)-

The unique properties of Benzoic acid, 4-(sulfoamino)- have attracted interest from a range of scientific disciplines, most notably medicinal chemistry, materials science, and coordination chemistry.

In medicinal chemistry , the compound is a cornerstone for the development of enzyme inhibitors. A significant body of research has focused on its derivatives as inhibitors of carbonic anhydrases (CAs), which are enzymes implicated in conditions like glaucoma. scbt.comchembk.com For example, derivatives of Benzoic acid, 4-(sulfoamino)- have shown low nanomolar affinity for CA isozymes II and IV. chembk.com Another area of intense research is the development of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. nih.govrsc.org

Inhibitory Activity of Selected Benzoic acid, 4-(sulfoamino)- Derivatives

| Derivative Type | Target Enzyme | Reported Activity (IC₅₀/Kᵢ) | Source(s) |

| Benzamide derivatives | Carbonic Anhydrase II (hCA II) | Low nanomolar to subnanomolar range (Kᵢ) | scbt.com |

| Benzamide derivatives | Carbonic Anhydrase IX (hCA IX) | Low nanomolar to subnanomolar range (Kᵢ) | scbt.com |

| N,N-disubstituted derivatives | Cytosolic Phospholipase A2α (cPLA2α) | Micromolar activity (IC₅₀) | nih.govmjcce.org.mk |

| Indole-based benzenesulfonamides | Carbonic Anhydrase II (CAII) | 8.5 nM (Kᵢ) | nih.gov |

In the field of materials science , Benzoic acid, 4-(sulfoamino)- has been utilized in the synthesis of advanced materials. One notable application is in the creation of Metal-Organic Frameworks (MOFs). For instance, it has been used in the preparation of MIL-101(Fe)-Cl, a material that can be incorporated into a hydrogel for the removal of antimony pollutants from wastewater. sigmaaldrich.com More recently, it has been investigated as a molecular additive in perovskite solar cells, where it helps in passivating defects and enhancing the efficiency and stability of the solar cells. nih.gov

In coordination chemistry , Benzoic acid, 4-(sulfoamino)- and its derivatives are used as multifunctional ligands to construct coordination polymers with various transition metals, including Cu(II), Co(II), Cd(II), and Zn(II). rsc.orgscispace.com The carboxylate and sulfonamide groups can coordinate with metal centers, leading to the formation of diverse structures, from one-dimensional chains to complex three-dimensional frameworks. rsc.org The specific coordination mode can be influenced by factors such as the metal-to-ligand ratio and the presence of other co-ligands. acs.org These coordination polymers are of interest for their potential applications in areas such as catalysis and photoluminescence. ub.eduresearchgate.net

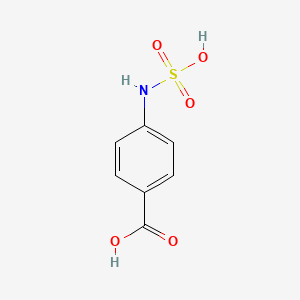

Structure

2D Structure

3D Structure

Properties

CAS No. |

71195-74-9 |

|---|---|

Molecular Formula |

C7H7NO5S |

Molecular Weight |

217.20 g/mol |

IUPAC Name |

4-(sulfoamino)benzoic acid |

InChI |

InChI=1S/C7H7NO5S/c9-7(10)5-1-3-6(4-2-5)8-14(11,12)13/h1-4,8H,(H,9,10)(H,11,12,13) |

InChI Key |

HLIYJBPIVVVYRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Benzoic Acid, 4 Sulfoamino

Classical and Emerging Synthetic Pathways to Benzoic acid, 4-(sulfoamino)-

The synthesis of Benzoic acid, 4-(sulfoamino)- can be approached through several strategic routes, primarily involving direct sulfonation or the formation of the sulfonamide bond through amidation reactions.

Direct Sulfonation Techniques for Benzoic acid, 4-(sulfoamino)-

Direct sulfonation involves the introduction of a sulfonic acid or a related group onto the aromatic ring of a benzoic acid derivative. One common method starts with the sulfonation of p-toluenesulfonyl chloride, which is then oxidized to yield p-carboxybenzenesulfonyl chloride. researchgate.net Another approach involves the sulfonation of m-phenylenediamine (B132917) to produce 2,4-diaminobenzenesulfonic acid.

A notable method for a related compound, 2-amino-4-sulfobenzoic acid, starts with the sulfonation of ortho-nitrotoluene using fuming sulfuric acid. google.com This is followed by an auto-oxidation-reduction reaction under basic conditions to yield the final product. google.com

| Starting Material | Reagents | Key Intermediates | Reference |

| p-Toluenesulfonyl chloride | Oxidation agents | p-Carboxybenzenesulfonyl chloride | researchgate.net |

| m-Phenylenediamine | Sulfuric acid or oleum | 2,4-Diaminobenzenesulfonic acid | |

| o-Nitrotoluene | Fuming sulfuric acid, basic conditions | 2-Nitro-4-sulfobenzoic acid | google.com |

This table summarizes various direct sulfonation techniques for synthesizing precursors to or isomers of Benzoic acid, 4-(sulfoamino)-.

Amidation and Functional Group Transformations in Benzoic acid, 4-(sulfoamino)- Synthesis

Amidation reactions provide an alternative and often more direct route to the sulfoamino linkage. This typically involves the reaction of a benzoic acid derivative containing an amino group with a sulfonyl chloride, or vice versa. For instance, 4-aminobenzoic acid can be reacted with sulfamoyl chloride to form Benzoic acid, 4-(sulfoamino)-. smolecule.com Similarly, the reaction of p-carboxybenzenesulphonyl chloride with appropriate dialkylamines is a key step in synthesizing N-substituted derivatives. researchgate.net

Functional group transformations are also crucial. The reduction of a nitro group to an amine is a common strategy. For example, 4-nitrobenzoic acid can be reduced to 4-aminobenzoic acid, a key precursor. chemicalbook.com A patented method describes the synthesis of 4-amino-2-sulfobenzoic acid from various nitro-substituted sulfonic acids through oxidation and subsequent reduction with iron powder. google.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 4-Aminobenzoic acid | Sulfamoyl chloride | Benzoic acid, 4-(sulfoamino)- | smolecule.com |

| p-Carboxybenzenesulphonyl chloride | Dialkylamine | p-(Dialkylsulphamyl)benzoic acid | researchgate.net |

| Amino metallo or non-metallo phthalocyanine | o-Sulfobenzoic acid anhydride | Phthalocyanine derivative with o-sulfonamide group | google.com |

This table illustrates key amidation reactions in the synthesis of Benzoic acid, 4-(sulfoamino)- and its derivatives.

Advanced Derivatization Strategies of the Benzoic acid, 4-(sulfoamino)- Core Structure

The core structure of Benzoic acid, 4-(sulfoamino)- offers multiple sites for further chemical modification, including the carboxylic acid, the sulfoamino group, and the aromatic ring.

Esterification Reactions Involving Benzoic acid, 4-(sulfoamino)-

The carboxylic acid group of Benzoic acid, 4-(sulfoamino)- can readily undergo esterification. This reaction is fundamental for creating a wide range of esters with potential applications in materials science and as prodrugs in medicinal chemistry. While specific examples for the direct esterification of Benzoic acid, 4-(sulfoamino)- are not prevalent in the provided search results, the chemistry of benzoic acids is well-established, suggesting that standard esterification protocols (e.g., Fischer esterification) would be applicable.

Amidation and Peptide Coupling of Benzoic acid, 4-(sulfoamino)-

The carboxylic acid functionality also allows for amidation and peptide coupling reactions. This enables the incorporation of the Benzoic acid, 4-(sulfoamino)- moiety into larger molecular architectures, including peptides and polymers. The synthesis of poly-p-aminobenzoic acid, for example, involves the polymerization of monomers like 4-aminobenzoyl chloride hydrochloride under anhydrous conditions. google.com This highlights the potential for Benzoic acid, 4-(sulfoamino)- to be used in the creation of novel polymers.

Sulfonamide and Carboxyl Group Modifications

Both the sulfonamide and carboxyl groups can be chemically altered. The sulfonamide nitrogen can be alkylated or arylated. For example, 4-aminobenzoic acid can be reacted with methylsulfonyl chloride and then with benzyl (B1604629) bromide to produce 4-[Benzyl(methylsulfonyl)amino]benzoic acid. The sulfonic acid group itself can be oxidized to form sulfonyl chlorides using reagents like phosphorus pentachloride or thionyl chloride. smolecule.com These sulfonyl chlorides are reactive intermediates that can be used to form a variety of sulfonamide and sulfonate ester derivatives.

| Modification Type | Reagents | Functional Group Targeted | Resulting Structure | Reference |

| N-Alkylation/Arylation | Methylsulfonyl chloride, Benzyl bromide | Sulfoamino group | N-substituted sulfonamide | |

| Oxidation | Phosphorus pentachloride, Thionyl chloride | Sulfonic acid group | Sulfonyl chloride | smolecule.com |

This table outlines key modification strategies for the sulfonamide and carboxyl groups of Benzoic acid, 4-(sulfoamino)-.

Green Chemistry Principles and Sustainable Synthesis of Benzoic acid, 4-(sulfoamino)-

The integration of green chemistry principles into the synthesis of Benzoic acid, 4-(sulfoamino)-, also known as 4-sulfamoylbenzoic acid, is critical for developing sustainable manufacturing processes. These principles provide a framework for minimizing waste, reducing energy consumption, and utilizing renewable resources. Key metrics used to evaluate the "greenness" of a chemical process include Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-factor). wikipedia.orggreenchemistry-toolkit.org

Atom Economy calculates the efficiency with which atoms from the reactants are incorporated into the desired product. greenchemistry-toolkit.org

Process Mass Intensity (PMI) is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final product. greenchemistry-toolkit.org

E-factor measures the total mass of waste generated per kilogram of product. greenchemistry-toolkit.org

The goal is to achieve a high atom economy and a low PMI and E-factor, signifying a more efficient and less wasteful process.

Detailed Research Findings

Research into related compounds has highlighted several innovative techniques that align with green chemistry principles and are applicable to the synthesis of Benzoic acid, 4-(sulfoamino)-.

Microwave-Assisted Synthesis: A significant advancement in process optimization is the use of microwave irradiation as an alternative to conventional heating. In the synthesis of an analogue, N-(adamantan-1-yl)-4-sulfamoylbenzamide from 4-sulfamoylbenzoic acid, microwave-assisted synthesis demonstrated a dramatic improvement in both reaction time and yield compared to traditional reflux heating. mdpi.com This method offers precise and uniform heating, which can accelerate reaction rates, reduce energy consumption, and often leads to cleaner reactions with higher purity products. mdpi.comijprdjournal.com

The table below compares the outcomes of conventional versus microwave-assisted methods for a key reaction step in the synthesis of a 4-sulfamoylbenzoic acid derivative. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating (Reflux) | 2 hours | 40% |

Sustainable Feedstocks and Solvents: A core tenet of green chemistry is the use of renewable starting materials. While traditional syntheses of benzoic acid derivatives often rely on petroleum-based feedstocks, research has demonstrated a viable biomass-based route. unt.edu Specifically, benzoic acid has been synthesized from quinic acid, a compound that can be produced cost-effectively through the fermentation of glucose. unt.edu This approach represents a significant step towards decoupling chemical manufacturing from fossil fuels.

Furthermore, the choice of solvent is a critical factor in the environmental impact of a synthesis. Methodologies are being developed for related compounds that utilize water as a reaction medium, which is a benign and environmentally friendly solvent. researchgate.netresearchgate.net For instance, the Schotten-Baumann reaction, a common method for forming amides, has been successfully performed in an aqueous environment at room temperature, simplifying product isolation and reducing reliance on volatile organic solvents. researchgate.net

The following table provides a conceptual evaluation of different synthetic approaches based on key green chemistry principles.

Table 2: Green Chemistry Evaluation of Synthetic Approaches

| Approach | Key Principle | Advantage | Research Context |

|---|---|---|---|

| Microwave-Assisted Synthesis | Energy Efficiency, Waste Prevention | Drastically reduces reaction times and improves yields, lowering energy consumption and the E-Factor. mdpi.com | Demonstrated in the synthesis of 4-sulfamoylbenzoic acid derivatives. mdpi.com |

| Biomass-Based Feedstocks | Use of Renewable Feedstocks | Replaces petroleum-based starting materials with those derived from renewable resources like glucose. unt.edu | Proven for the synthesis of the core benzoic acid structure. unt.edu |

| Aqueous Reaction Media | Safer Solvents and Auxiliaries | Eliminates the need for hazardous organic solvents, simplifies workup, and reduces environmental impact. researchgate.net | Applied in the synthesis of related benzamides. researchgate.net |

By combining these strategies—such as using a biomass-derived benzoic acid, employing microwave-assisted reactions, and utilizing water as a solvent—the synthesis of Benzoic acid, 4-(sulfoamino)- can be made significantly more sustainable.

Advanced Structural Elucidation and Computational Characterization of Benzoic Acid, 4 Sulfoamino and Its Derivatives

Spectroscopic Methodologies for Complex Structural Elucidation of Benzoic acid, 4-(sulfoamino)- Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For Benzoic acid, 4-(sulfoamino)-, both ¹H and ¹³C NMR spectroscopy provide key insights into its chemical environment. nih.gov

In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carboxylic acid and sulfonamide groups. The protons of the amine group in the sulfonamide and the acidic proton of the carboxylic acid group are also observable, though their chemical shifts can be highly dependent on the solvent and concentration. rsc.orgrsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the carboxyl carbon, the carbon atom attached to the sulfur atom of the sulfonamide group, and the remaining aromatic carbons. The chemical shifts of these carbons provide further confirmation of the substitution pattern and the electronic effects of the functional groups. nih.govresearchgate.net For derivatives of Benzoic acid, 4-(sulfoamino)-, NMR spectroscopy is crucial for confirming the site of modification and for determining the stereochemistry of the resulting products.

| Atom Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (ortho to COOH) | ~8.0-8.2 | Doublet |

| Aromatic Protons (ortho to SO₂NH₂) | ~7.8-8.0 | Doublet |

| Sulfonamide Protons (-SO₂NH₂) | Variable (solvent dependent) | Broad Singlet |

| Carboxylic Acid Proton (-COOH) | Variable (solvent dependent) | Broad Singlet |

| Carboxyl Carbon (-COOH) | ~165-175 | - |

| Aromatic Carbon (ipso-COOH) | ~130-140 | - |

| Aromatic Carbon (ipso-SO₂NH₂) | ~140-150 | - |

| Aromatic Carbons (CH) | ~125-135 | - |

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For Benzoic acid, 4-(sulfoamino)-, the molecular ion peak in the mass spectrum confirms its molecular weight. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula with high accuracy. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can be used to confirm the presence of the benzoic acid and sulfonamide moieties. Common fragmentation pathways include the loss of the amino group, the sulfonyl group, and the carboxylic acid group. When characterizing derivatives of Benzoic acid, 4-(sulfoamino)-, mass spectrometry is invaluable for confirming the successful incorporation of substituents and for identifying the position of modification based on the resulting changes in the fragmentation pattern.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇NO₄S |

| Molecular Weight | 201.20 g/mol |

| Nominal Mass | 201 u |

| Key Fragment Ions (m/z) | 184 ([M-NH₃]⁺), 136 ([M-SO₂NH₂]⁺), 156 ([M-COOH]⁺) |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of Benzoic acid, 4-(sulfoamino)- exhibits distinct absorption bands corresponding to the carboxylic acid and sulfonamide moieties. nih.govchemicalbook.com

The carboxylic acid group is characterized by a broad O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching vibration around 1700 cm⁻¹. The sulfonamide group gives rise to characteristic N-H stretching vibrations, usually appearing as two bands in the 3200-3400 cm⁻¹ region for a primary sulfonamide, and strong asymmetric and symmetric S=O stretching vibrations in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. researchgate.net Analysis of the IR spectra of derivatives of Benzoic acid, 4-(sulfoamino)- can confirm the retention of these key functional groups and the introduction of new ones.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1720 |

| Sulfonamide | N-H Stretch | 3200-3400 (two bands) |

| Sulfonamide | S=O Asymmetric Stretch | 1300-1350 |

| Sulfonamide | S=O Symmetric Stretch | 1140-1180 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

X-ray Crystallographic Analysis of Benzoic acid, 4-(sulfoamino)- Conformation and Packing

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of Benzoic acid, 4-(sulfoamino)- (p-sulfamoylbenzoic acid) has been determined, offering detailed insights into its molecular conformation and intermolecular interactions. researchgate.net

The analysis of the crystal structure reveals the bond lengths, bond angles, and torsion angles within the molecule, confirming the expected geometry of the benzene ring and the functional groups. The conformation of the sulfonamide and carboxylic acid groups relative to the benzene ring is of particular interest, as it can influence the molecule's ability to interact with biological targets. The crystal packing is stabilized by a network of hydrogen bonds involving the carboxylic acid and sulfonamide groups, as well as other intermolecular interactions such as π-π stacking of the benzene rings. nih.govresearchgate.net

Understanding how a ligand binds to its protein target is crucial for structure-based drug design. X-ray co-crystallography, where a crystal of the protein-ligand complex is grown, is a powerful technique for visualizing these interactions at an atomic level. nih.gov Derivatives of Benzoic acid, 4-(sulfoamino)- are known to be potent inhibitors of various isoforms of carbonic anhydrase (CA), and several co-crystal structures of these inhibitors bound to CAs have been determined. medchemexpress.comsigmaaldrich.com

These studies reveal that the sulfonamide group of the inhibitor coordinates to the zinc ion in the active site of the enzyme, a key interaction for potent inhibition. The carboxylate group and the benzene ring of the inhibitor form additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site, contributing to the binding affinity and selectivity. The detailed structural information obtained from these co-crystal structures is invaluable for the design of new CA inhibitors with improved pharmacological profiles.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net It is based on partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of the electron densities of all other molecules in the crystal.

For sulfonamide derivatives, Hirshfeld surface analysis has been used to study the nature and extent of various intermolecular contacts, such as hydrogen bonds, C-H···π interactions, and π-π stacking. nih.govnih.gov The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in strong intermolecular interactions. This detailed understanding of the intermolecular forces governing the crystal packing of Benzoic acid, 4-(sulfoamino)- and its derivatives can provide insights into their solid-state properties and their recognition by biological macromolecules. acs.org

Quantum Chemical Calculations and Molecular Modeling of Benzoic acid, 4-(sulfoamino)- and its Derivatives

Computational chemistry has emerged as a powerful tool for the in-depth characterization of molecular structures and the prediction of their chemical behavior. For Benzoic acid, 4-(sulfoamino)- and its derivatives, quantum chemical calculations and molecular modeling provide critical insights into their electronic properties, interaction mechanisms, and structure-activity relationships, guiding the design of new, more potent compounds.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. tandfonline.comnih.gov By calculating parameters such as molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), DFT provides a detailed understanding of a molecule's stability and chemical reactivity. vjst.vnnih.gov

Studies on derivatives of sulfamoylbenzoic acid, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, have utilized the B3LYP method with a 6-31G(d,p) basis set to perform quantum computational calculations. tandfonline.com These analyses help in understanding the molecular geometry, vibrational frequencies, and bonding features in the ground state. tandfonline.com The analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP) surface offers insights into the molecule's physical and chemical properties. vjst.vnniscpr.res.inniscpr.res.in The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap suggests higher chemical reactivity. vjst.vnmdpi.com

Natural Bond Orbital (NBO) analysis is another technique employed alongside DFT to understand hyperconjugative interactions and charge delocalization within the molecule. tandfonline.com The delocalization of electron density between occupied and unoccupied orbitals, quantified by the second-order delocalization energy E(2), confirms the occurrence of intramolecular charge transfer (ICT) and contributes to molecular stability. tandfonline.com For instance, in a related thiazole (B1198619) azo dye, NBO analysis quantified the charge transfer from a donor moiety towards an acceptor moiety, revealing stabilization energies on the order of 22-49 kcal/mol for various interactions. mdpi.com

These computational approaches are crucial for predicting the reactive sites of a molecule. researchgate.net For example, MEP analysis can identify electron-rich domains that are susceptible to electrophilic attack. niscpr.res.inniscpr.res.in Furthermore, DFT calculations can determine various global and local reactivity descriptors, which are instrumental in building structure-activity relationships for various compounds, including antioxidants. nih.govresearchgate.net

| Parameter | Method | Basis Set | Significance | Reference |

| Molecular Geometry | DFT (B3LYP) | 6-31G(d,p) | Provides the optimized 3D structure of the molecule. | tandfonline.com |

| Vibrational Frequencies | DFT (B3LYP) | 6-31G(d,p) | Correlates theoretical spectra with experimental FT-IR and Raman data. | tandfonline.com |

| HOMO-LUMO Energy Gap | TD-DFT | 6-311++G(2d,p) | Indicates the chemical reactivity and kinetic stability of the molecule. | vjst.vn |

| Natural Bond Orbital (NBO) | B3LYP | 6-31G(d,p) | Analyzes charge delocalization and intramolecular charge transfer (ICT). | tandfonline.com |

| Molecular Electrostatic Potential (MEP) | DFT/HF | 6-311++G(d,p) | Identifies reactive sites for electrophilic and nucleophilic attacks. | niscpr.res.inniscpr.res.in |

Molecular Docking and Dynamics Simulations of Benzoic acid, 4-(sulfoamino)- Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a target protein's binding site. nih.govnih.gov These methods are essential for understanding the mechanism of action and for designing new therapeutic agents. stmjournals.com

Molecular docking studies have been instrumental in rationalizing the structure-activity relationships of sulfamoyl benzoic acid (SBA) analogues. nih.govnih.gov For example, in the development of specific agonists for the lysophosphatidic acid (LPA) receptor LPA2, computational docking was used to analyze how SBA compounds fit into the ligand-binding pocket. nih.govnih.gov These simulations can predict the binding affinity, often expressed as a binding energy (kcal/mol), and reveal key interactions such as hydrogen bonds and π–π stacking that stabilize the ligand-receptor complex. niscpr.res.innih.gov For one SBA analogue, the improved potency was attributed to an increased binding affinity (−8.53 kcal/mol) compared to a precursor compound (−7.94 kcal/mol). nih.gov

Similarly, docking studies on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives as inhibitors of α-amylase and α-glucosidase showed that the compounds interact with the active sites of these enzymes through hydrogen bonding and various pi interactions. nih.gov In another study, a benzoic acid derivative was docked against the target protein carbonic anhydrase II (PDB ID: 3FFP), showing a highly favorable binding energy of -9.4 kcal/mol, suggesting its potential as a potent inhibitor. niscpr.res.inniscpr.res.in

Molecular dynamics (MD) simulations provide further insight by modeling the movement of the ligand and protein over time, offering a dynamic view of the binding process and the stability of the complex. nih.govyoutube.com MD simulations can be used to study the interactions of molecules with their environment, such as water molecules, identifying atoms with significant interactions. nih.gov While specific MD simulations for Benzoic acid, 4-(sulfoamino)- are not detailed in the provided context, the general methodology involves simulating the system for nanoseconds to observe its behavior and stability. nih.gov

| Compound Class | Target Protein | Key Findings | Binding Energy | Reference |

| Sulfamoyl benzoic acid (SBA) analogues | LPA2 Receptor | Docking rationalized experimental SAR; identified key binding interactions. | -8.53 kcal/mol (for compound 4) | nih.gov |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivatives | α-amylase, α-glucosidase | Interaction via hydrogen bonding and pi interactions in the active site. | Not specified | nih.gov |

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | Carbonic anhydrase II (3FFP) | Highly favorable binding suggests potent inhibition. | -9.4 kcal/mol | niscpr.res.inniscpr.res.in |

| 2-(alkanesulfonamido)benzoic acids | Glycerol-3-Phosphate Acyltransferase (GPAT) | In silico model revealed a hydrophobic pocket, guiding new inhibitor design. | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models are pivotal in modern SAR, as they can rationalize experimental findings and guide the synthesis of more effective molecules. nih.govnih.gov

For sulfamoyl benzoic acid (SBA) analogues targeting the LPA2 receptor, a medicinal chemistry approach guided by computational modeling was employed. nih.gov The SAR was systematically explored by modifying different regions of the parent compound. nih.gov For instance, computational models predicted the optimal linker length for these analogues to be around 15 Å. nih.gov Pharmacological testing confirmed that the compound with this optimal length exhibited the highest potency, shifting its efficacy from the micromolar to the nanomolar range. nih.gov Further modifications to the phenyl head group, such as adding an electron-withdrawing bromo group, also increased potency, a result supported by the computational analysis. nih.gov

In another example, in silico docking studies of 2-(octanesulfonamido)benzoic acids modeled into the active site of glycerol-3-phosphate acyltransferase (GPAT) identified an unoccupied hydrophobic pocket. nih.gov This computational insight led to the design of new analogues with hydrophobic substituents at the 4- and 5-positions of the benzoic acid ring. As predicted by the model, these new compounds, particularly those with biphenyl (B1667301) and alkylphenyl groups, showed improved inhibitory activity. nih.gov The most active compound demonstrated an IC50 of 8.5 µM, representing a significant improvement. nih.gov Conversely, adding hydrophilic groups like hydroxyl or fluoro moieties led to a decrease in activity, further validating the computational model's prediction of a hydrophobic pocket. nih.gov

These examples highlight a powerful synergy between computational modeling and experimental synthesis. By predicting how structural changes will affect binding and activity, computational SAR studies reduce the trial-and-error aspect of drug discovery, allowing for a more rational and efficient design of potent and selective therapeutic agents. mdpi.comresearchgate.net

| Compound Series | Target | Structural Modification | Computational Insight | SAR Outcome | Reference |

| Sulfamoyl benzoic acid (SBA) analogues | LPA2 Receptor | Varied linker chain length | Predicted optimal length of ~15 Å | Compound with four-carbon linker (length ~15 Å) showed highest potency (nanomolar range). | nih.gov |

| SBA analogues | LPA2 Receptor | Substituted phenyl head group | Not specified | An electron-withdrawing bromo group increased potency compared to the parent compound. | nih.gov |

| 2-(octanesulfonamido)benzoic acids | GPAT | Added substituents at C-4 and C-5 | Docking revealed an unoccupied hydrophobic pocket | Hydrophobic substituents (e.g., biphenyl) improved inhibitory activity; hydrophilic groups decreased it. | nih.gov |

| Benzoic acid derivatives | α-amylase | Varied hydroxyl and methoxy (B1213986) group positions | Docking revealed hydrogen bonding and hydrophobic interactions | A hydroxyl group at the 2-position had a positive effect on inhibitory activity. | mdpi.com |

Chemical Reactivity, Transformation Pathways, and Interaction Dynamics of Benzoic Acid, 4 Sulfoamino

Reaction Kinetics and Mechanistic Investigations of Benzoic acid, 4-(sulfoamino)- Conversions

The dual functional groups of 4-sulfamoylbenzoic acid—the carboxylic acid and the sulfonamide—are central to its chemical transformations.

Esterification and Amidation:

The carboxylic acid group readily undergoes esterification when reacted with alcohols and can be converted into an amide. A notable example is the coupling reaction between 4-sulfamoylbenzoic acid and propargyl amine to form N-(prop-2-yn-1-yl)-4-sulfamoylbenzamide. mdpi.com This reaction typically employs a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a solvent such as dry dimethylformamide (DMF), with a base like N,N-Diisopropylethylamine (DIPEA) added to facilitate the reaction. mdpi.com The reaction proceeds overnight at room temperature. mdpi.com

Conversion to Acyl Chloride:

The carboxylic acid can be converted to a more reactive acyl chloride. For instance, reacting 4-sulfamoylbenzoic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF and refluxing the mixture for 12 hours yields 4-sulfamoylbenzoyl chloride. nih.gov This acyl chloride is a key intermediate for further reactions, such as the formation of aroyl azides. nih.gov

Curtius Rearrangement:

The resulting 4-sulfamoylbenzoyl chloride can be treated with sodium azide (B81097) in acetone (B3395972) at 0 °C to produce 4-sulfamoylbenzoyl azide. This intermediate then undergoes a Curtius rearrangement to form 4-isocyanatobenzenesulfonamide, a crucial building block for synthesizing various derivatives. nih.gov

Sulfonamide Group Reactions:

The sulfonamide group can also participate in various reactions. For instance, derivatives have been synthesized by modifying the substituents on the sulfonamide nitrogen. researchgate.net

Catalytic Applications and Transformations Initiated by Benzoic acid, 4-(sulfoamino)- or its Derivatives

While direct catalytic applications of 4-sulfamoylbenzoic acid itself are not extensively documented in academic literature, its derivatives are significant in the development of enzyme inhibitors.

Enzyme Inhibition:

Derivatives of 4-sulfamoylbenzoic acid are particularly noted for their role as inhibitors of several enzymes.

Carbonic Anhydrase (CA) Inhibition : The sulfonamide group is a key pharmacophore for carbonic anhydrase inhibitors. nih.gov By mimicking the substrate, these compounds can block the active site of the enzyme. evitachem.com Derivatives of 4-sulfamoylbenzoic acid have been synthesized and shown to be effective inhibitors of human carbonic anhydrase II (hCA II). nih.gov For example, a series of semicarbazide-containing sulfonamide derivatives derived from 4-sulfamoylbenzoic acid demonstrated potent inhibitory activity against hCA II, with one derivative exhibiting an IC₅₀ value of 14 nM. nih.gov

Cytosolic Phospholipase A2α (cPLA2α) Inhibition : N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been developed as inhibitors of cPLA2α, an enzyme involved in the inflammatory response. researchgate.netresearchgate.net Structural modifications to the substituents on the sulfonamide nitrogen have been explored to enhance inhibitory potency. researchgate.net

Urease Inhibition : Some derivatives have shown significant anti-urease activity, which is relevant for treating gastrointestinal diseases. evitachem.com

Synthesis of Bioactive Molecules:

4-Sulfamoylbenzoic acid serves as a precursor for synthesizing more complex, biologically active compounds. ambeed.comevitachem.com For example, it is a reactant in the synthesis of anti-inflammatory agents. sigmaaldrich.comsigmaaldrich.com The functional groups allow for the attachment of various other moieties to create a diverse library of compounds for screening and development.

Degradation Pathways and Stability Profiling of Benzoic acid, 4-(sulfoamino)- in Academic Contexts

The stability of 4-sulfamoylbenzoic acid and its derivatives is a critical factor in their application, particularly in medicinal chemistry.

Hydrolytic Stability:

The stability of these compounds against chemical hydrolysis is often evaluated. For instance, the stability of related carbamate (B1207046) inhibitors has been measured by HPLC/UV under buffer conditions (e.g., phosphate-buffered saline at pH 7.4) at 37 °C. acs.org In one study, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives showed improved metabolic stability, which is a desirable property for drug candidates. researchgate.net

pH-Dependent Hydrolysis:

To simulate conditions in the gastrointestinal tract, pH-dependent hydrolysis studies can be conducted in buffers ranging from pH 1 to 9 to assess the rate of ester hydrolysis.

Metabolic Stability:

The metabolic stability of derivatives is often tested in vitro using liver homogenates (e.g., from rats or pigs) or plasma. acs.org For example, some N,N-disubstituted 4-sulfamoylbenzoic acid derivatives demonstrated improved metabolic stability, making them more suitable for further development. researchgate.net

Thermal Decomposition:

4-Carboxybenzenesulfonazide, a related compound, is noted to decompose at its melting point of 180 °C. sigmaaldrich.comsigmaaldrich.com This suggests that thermal stability is a consideration for these types of molecules.

Applications and Functional Integration of Benzoic Acid, 4 Sulfoamino in Advanced Materials and Chemical Synthesis

Applications in Enzyme Inhibition Research and Target Discovery (Non-Clinical Focus)

Cytosolic Phospholipase A2α (cPLA2α) Inhibition Research

Research into Benzoic acid, 4-(sulfoamino)-, also known as 4-sulfamoylbenzoic acid, has identified it as a foundational scaffold for the development of potent inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme is a critical target in the arachidonic acid cascade, which produces pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes. The inhibition of cPLA2α is therefore a significant area of investigation for developing new anti-inflammatory therapies.

Initial virtual screening efforts identified an N,N-disubstituted 4-sulfamoylbenzoic acid derivative, compound 3 , as an inhibitor of cPLA2α with micromolar activity. researchgate.net This discovery prompted further structural modifications to enhance its inhibitory potency. Investigations into structure-activity relationships revealed that modifying the substituents on the sulfonamide nitrogen atom is key to modulating the compound's effectiveness.

Systematic structural variations showed that replacing the original substituents with moieties such as naphthyl, naphthylmethyl, and various substituted phenyl groups did not lead to a significant increase in activity. researchgate.net However, designing derivatives that more closely resembled other known potent inhibitors, specifically benzhydrylindole-substituted benzoic acids, resulted in compounds with considerably improved potency. researchgate.net

Two notable derivatives, compounds 85 and 88 , demonstrated submicromolar IC50 values against cPLA2α. researchgate.net Compound 85 , with an IC50 of 0.25 µM, was found to be approximately as effective as the reference inhibitor Axon-1609 (IC50: 0.23 ± 0.03 μM). researchgate.netacs.org This indicates that for N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivatives, the addition of a second substituent at the sulfonamide nitrogen can markedly increase the inhibitory effect on cPLA2α. researchgate.net

Table 1: cPLA2α Inhibition by 4-Sulfamoylbenzoic Acid Derivatives

| Compound/Substance | Description | IC50 Value (µM) |

|---|---|---|

| Compound 3 | Initial N,N-disubstituted hit from virtual screening | ~5.8 |

| Compound 85 | N-indolylethyl-substituted derivative | 0.25 |

| Compound 88 | Derivative with a hydroxyethylethoxy substituent | Submicromolar |

| Axon-1609 | Reference Inhibitor | 0.23 ± 0.03 |

This table summarizes the half-maximal inhibitory concentration (IC50) values for key derivatives of 4-sulfamoylbenzoic acid against cPLA2α.

Urease Inhibition Investigations

The sulfonamide functional group (–SO2NH–), a key feature of Benzoic acid, 4-(sulfoamino)-, is a well-established pharmacophore in the design of urease inhibitors. nih.gov The structural similarity of sulfonamides to urea (B33335) allows them to potentially compete for binding at the enzyme's active site. acs.org While research on the parent compound itself is limited, studies on its derivatives have demonstrated significant potential for urease inhibition.

One line of research has focused on synthesizing Schiff bases from a 4-phenoxy-5-sulfamoylbenzoic acid motif, which is a more complex derivative of the core compound. nih.gov In this work, various aldehydes and ketones were reacted at the sulfamoyl group to generate a series of substituted products. nih.gov These compounds were then evaluated for their anti-urease activity. The findings indicate that the nature of the substituent plays a crucial role in the inhibitory potential. For instance, derivative 4c , which only has a hydrogen atom as its R group, showed the lowest activity in its series with an IC50 value of 1.68 ± 0.24 µM. portlandpress.com In contrast, other aldehyde-based Schiff bases in the same study, such as 4a , 4d , and 4e , showed comparable and notable inhibitory zones in related antibacterial screens, suggesting their potential as effective urease inhibitors. portlandpress.com

The rationale for investigating these derivatives extends to their potential dual action against both the urease enzyme and the pathogenic bacteria that produce it, such as Helicobacter pylori. nih.govnih.gov By inhibiting urease, these compounds can prevent the localized increase in pH that protects these bacteria from the acidic environment of the stomach, potentially making them more susceptible to antibiotics. researchgate.net The promising results from these derivative studies suggest that the 4-sulfamoylbenzoic acid scaffold is a viable starting point for developing potent urease inhibitors. nih.gov

Table 2: Urease Inhibition by a 4-Phenoxy-5-sulfamoylbenzoic Acid Derivative

| Compound | Description | IC50 Value (µM) |

|---|---|---|

| Derivative 4c | Aldehyde-based Schiff base with Hydrogen as R group | 1.68 ± 0.24 |

| Thiourea | Standard Reference Inhibitor | ~22-23 |

This table presents the half-maximal inhibitory concentration (IC50) value for a representative derivative of sulfamoylbenzoic acid against urease, compared to a standard inhibitor.

Environmental Considerations and Sustainable Chemistry of Benzoic Acid, 4 Sulfoamino

Environmental Fate and Transport Studies of Benzoic acid, 4-(sulfoamino)- in Diverse Matrices

Direct experimental studies on the environmental fate and transport of Benzoic acid, 4-(sulfoamino)- in soil, water, and sediment are limited. However, predictions can be made based on its chemical structure and data from related compounds.

Predicted Physicochemical Properties and Environmental Distribution:

Quantitative Structure-Activity Relationship (QSAR) models and tools like the US EPA's EPI Suite™ are used to estimate the environmental properties of chemicals when experimental data is lacking. europa.eu While a specific, publicly available EPI Suite™ report for Benzoic acid, 4-(sulfoamino)- is not readily accessible, the properties of its constituent functional groups—a benzoic acid, an amino group, and a sulfonic acid group—suggest it is likely to be a water-soluble compound with a low potential for bioaccumulation. europa.eu Its solubility in water would facilitate its transport in aquatic environments.

The presence of both an acidic (carboxylic and sulfonic acid) and a basic (amino) group means its ionization state will be highly dependent on the pH of the surrounding medium. This, in turn, will significantly influence its sorption to soil and sediment particles. Generally, sulfonamides exhibit weak to moderate sorption to soils, and this process is pH-dependent.

Inference from Related Compounds:

Studies on other sulfonamides have shown they can persist in soil with half-lives ranging from weeks to months. Their mobility in soil is generally low to medium, but this can increase in soils with lower organic matter content and at pH values where the compound is in its anionic form.

The following table provides a qualitative summary of the expected environmental fate of Benzoic acid, 4-(sulfoamino)-, based on general principles and data from related sulfonated aromatic amines.

| Environmental Compartment | Expected Behavior |

| Water | High solubility suggests potential for significant distribution in the water column. Transport in surface waters is likely. Photodegradation may occur, but rates are unknown. |

| Soil | Sorption is expected to be pH-dependent and influenced by organic matter and clay content. Mobility could be significant under certain soil conditions. Persistence is likely to be moderate, with microbial degradation being a key removal process. |

| Sediment | May partition to sediments, particularly in water bodies with high organic content. The potential for long-term persistence in anaerobic sediment layers is possible. |

| Air | Due to its low predicted vapor pressure, significant partitioning to the atmosphere and long-range atmospheric transport are considered unlikely. |

Table 7.1.1: Predicted Environmental Fate and Transport of Benzoic acid, 4-(sulfoamino)-

Biotransformation and Biodegradation Mechanisms of Benzoic acid, 4-(sulfoamino)-

Specific studies detailing the biotransformation and biodegradation pathways of Benzoic acid, 4-(sulfoamino)- are not available in the current body of scientific literature. However, insights can be drawn from research on the microbial degradation of sulfonamides and aminobenzoic acids.

Aerobic and Anaerobic Degradation Potential:

The aerobic biodegradation of some sulfonated aromatic amines has been observed, often by specialized microbial consortia. epa.gov For instance, studies on aminobenzenesulfonic acid isomers have shown that degradation can occur under aerobic conditions, particularly with inocula from polluted environments. epa.gov Mineralization of both the aromatic ring and the sulfonate group has been demonstrated for some related compounds.

Anaerobic degradation of sulfonated aromatic amines is generally considered to be a slower process. epa.gov However, under anaerobic conditions, the reduction of functional groups can occur. It is plausible that the amino and sulfo groups of Benzoic acid, 4-(sulfoamino)- could undergo transformation under different redox conditions.

Potential Metabolic Pathways:

Based on known microbial metabolic pathways for aromatic compounds, potential initial steps in the biodegradation of Benzoic acid, 4-(sulfoamino)- could involve:

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring, often a precursor to ring cleavage.

Deamination: Removal of the amino group.

Desulfonation: Cleavage of the carbon-sulfur bond to release sulfite.

Decarboxylation: Removal of the carboxyl group.

The ultimate biodegradation would involve the cleavage of the aromatic ring and the subsequent metabolism of the resulting aliphatic intermediates into carbon dioxide, water, and inorganic salts.

The following table summarizes the potential biotransformation reactions for Benzoic acid, 4-(sulfoamino)-.

| Transformation Type | Potential Reaction | Environmental Significance |

| Aerobic Biodegradation | Ring hydroxylation followed by cleavage, deamination, desulfonation. | Leads to the mineralization of the compound, reducing its environmental persistence. |

| Anaerobic Biodegradation | Potential for reduction of the sulfo group. Ring cleavage is generally slower. | May lead to the formation of transformation products with different properties and potential toxicities. |

| Abiotic Degradation | Photolysis in surface waters. | May contribute to the overall removal of the compound from the environment, but the nature of the byproducts is unknown. |

Table 7.2.1: Potential Biotransformation Mechanisms for Benzoic acid, 4-(sulfoamino)-

Sustainable Practices in the Lifecycle of Benzoic acid, 4-(sulfoamino)-

Green Synthesis Approaches:

Traditional methods for the synthesis of sulfonamides often involve the use of hazardous reagents and organic solvents. Greener alternatives focus on:

Use of Water as a Solvent: Performing reactions in aqueous media to reduce the use of volatile organic compounds (VOCs).

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Lifecycle Considerations:

A sustainable approach to the lifecycle of Benzoic acid, 4-(sulfoamino)- would involve:

Sustainable Feedstocks: Utilizing renewable starting materials where feasible.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption during manufacturing.

Waste Minimization and Treatment: Developing processes that generate less waste and implementing effective treatment methods for any waste that is produced. This is particularly important given that related compounds like sulfanilic acid have been detected in landfill leachates. europa.eu

Designing for Degradation: Modifying the chemical structure to enhance its biodegradability at the end of its useful life, without compromising its desired functionality.

The table below outlines key areas for implementing sustainable practices in the lifecycle of Benzoic acid, 4-(sulfoamino)-.

| Lifecycle Stage | Sustainable Practice | Potential Environmental Benefit |

| Synthesis | Utilization of green solvents (e.g., water), development of catalytic routes, and maximizing atom economy. | Reduction in hazardous waste generation, lower energy consumption, and reduced use of non-renewable resources. |

| Use | Application in processes that are themselves sustainable; for example, in the synthesis of more environmentally benign products. | Contribution to a greener overall chemical industry. |

| End-of-Life | Development of effective wastewater treatment technologies to remove the compound and its byproducts. Designing the molecule for enhanced biodegradability. | Prevention of environmental contamination and reduction of the long-term persistence of the chemical and its transformation products. |

Table 7.3.1: Framework for Sustainable Practices in the Lifecycle of Benzoic acid, 4-(sulfoamino)-

The environmental profile of Benzoic acid, 4-(sulfoamino)- is largely undefined by direct experimental evidence. Based on its chemical structure and data from related sulfonamides and aminobenzoic acids, it is predicted to be a water-soluble compound with the potential for moderate persistence in the environment. Microbial degradation is expected to be a primary mechanism for its removal from soil and water. Future research should focus on obtaining empirical data on its environmental fate, transport, and biodegradation to validate these predictions and to conduct a thorough risk assessment. Furthermore, the application of green chemistry principles to its synthesis and the consideration of its entire lifecycle are crucial for ensuring its use is environmentally sustainable.

Future Research Directions and Unexplored Avenues for Benzoic Acid, 4 Sulfoamino Chemistry

Integration of Benzoic acid, 4-(sulfoamino)- into Novel Functional Materials

The distinct chemical functionalities of Benzoic acid, 4-(sulfoamino)- make it a prime candidate for the development of new functional materials. The carboxyl group offers a classic coordination site for metal ions, while the sulfoamino group provides opportunities for hydrogen bonding and further chemical modification.

Future research could focus on leveraging these features to incorporate the molecule into advanced material frameworks. One of the most promising areas is in the synthesis of Metal-Organic Frameworks (MOFs). ekb.egbrieflands.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. ekb.eg Benzoic acid and its derivatives are commonly used as organic linkers in MOFs due to their ability to form stable coordination bonds and create porous, high-surface-area structures. brieflands.comnih.gov The presence of the additional sulfoamino group on the Benzoic acid, 4-(sulfoamino)- backbone could introduce new functionalities into the MOF structure, such as enhanced gas adsorption selectivity, catalytic activity, or ion-exchange capabilities.

Another unexplored avenue is the use of Benzoic acid, 4-(sulfoamino)- as a monomer in polymer synthesis. The carboxylic acid and the amine of the sulfoamino group could potentially participate in polymerization reactions to form novel polyamides or other condensation polymers. These polymers could exhibit unique properties, such as improved thermal stability or specific affinities for certain molecules, making them suitable for applications in membranes, sensors, or specialized coatings. researchgate.netmdpi.com Research into co-crystalline phases with polymers like syndiotactic polystyrene has shown that benzoic acid can be segregated within polymer cavities, suggesting possibilities for creating materials with controlled guest-molecule release. mdpi.com

| Material Class | Role of Benzoic acid, 4-(sulfoamino)- | Potential Properties & Applications | Relevant Research Findings |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker | High surface area, tunable porosity, enhanced catalytic activity, selective gas adsorption, ion exchange. ekb.eg | Aromatic carboxylic acids are known to form stable MOFs with exceptional thermal stability. brieflands.comnih.gov |

| Specialty Polymers | Monomer | Improved thermal stability, specific binding sites for sensing applications, functional membranes for separation. | Benzoic acid derivatives have been used in multicomponent reactions to create complex polymers. researchgate.net |

| Hybrid Composites | Surface Modifier | Enhanced interfacial adhesion between organic and inorganic phases, functionalized surfaces for chromatography or catalysis. | The dual functionality allows for bonding to different types of materials. |

| Co-crystalline Materials | Guest Molecule | Controlled release systems, materials with unique optical or electronic properties. | Benzoic acid can be incorporated into the crystalline channels of polymers like syndiotactic polystyrene. mdpi.com |

Advanced Synthetic Strategies for Complex Benzoic acid, 4-(sulfoamino)- Architectures

While the fundamental synthesis of Benzoic acid, 4-(sulfoamino)- can be achieved through established methods, such as the reaction of 4-aminobenzoic acid with a sulfonating agent, future research will likely focus on more sophisticated strategies to build complex molecular architectures derived from this core structure. nih.govresearchgate.net These advanced methods are crucial for creating derivatives with tailored properties for specific applications.

Traditional methods for creating sulfonamides often involve sulfonyl chlorides, which can require harsh conditions. mdpi.com Modern synthetic chemistry offers milder and more efficient alternatives. For instance, copper-mediated cross-dehydrogenative coupling reactions and strategies involving sulfur dioxide insertion represent more environmentally benign and highly regioselective methods for forming the S-N bond. thieme-connect.com Exploring these modern techniques for the synthesis of Benzoic acid, 4-(sulfoamino)- derivatives could provide access to a wider range of compounds with greater functional group tolerance. thieme-connect.com

Furthermore, the development of multicomponent reactions (MCRs) involving Benzoic acid, 4-(sulfoamino)- as a building block is a significant unexplored avenue. MCRs allow for the construction of complex molecules in a single step, which is highly efficient. By designing MCRs that utilize both the carboxylic acid and the sulfoamino group, it would be possible to rapidly generate libraries of complex derivatives for screening in various applications. Organocatalysis, using catalysts like N-alkylated sulfamic acid derivatives, could also be employed to develop novel, green synthetic routes. scielo.brresearchgate.net

| Synthetic Strategy | Description | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Sulfonamide Synthesis | Reaction of an amine (4-aminobenzoic acid) with a sulfonyl chloride in the presence of a base. nih.govmdpi.com | Well-established and reliable for simple structures. | Limited by harsh reagents and potential for side reactions. |

| Modern C-N/S-N Bond Formation | Includes methods like copper-catalyzed coupling and sulfur dioxide insertion strategies. thieme-connect.com | Milder reaction conditions, higher yields, greater functional group tolerance, and improved regioselectivity. thieme-connect.com | Adapting these methods for the specific substrate and scaling up the reactions. |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product. | High atom economy, synthetic efficiency, rapid generation of molecular diversity. | Designing novel MCRs where Benzoic acid, 4-(sulfoamino)- is a key building block. |

| Solid-Phase Synthesis | Immobilizing the molecule on a solid support to facilitate purification and automation. | Simplified purification, potential for automated synthesis of compound libraries. | Developing suitable linkers and cleavage strategies for the sulfoamino and carboxyl groups. |

Predictive Modeling for Undiscovered Applications of Benzoic acid, 4-(sulfoamino)-

Computational chemistry and predictive modeling offer powerful tools to explore the potential of Benzoic acid, 4-(sulfoamino)- without the need for extensive, time-consuming laboratory experiments. These in silico methods can predict physical properties, biological activities, and material compatibilities, thereby guiding future experimental work.

Structure-based virtual screening and molecular docking are prominent techniques that could uncover novel applications. nih.govbenthamdirect.com For example, by docking a 3D model of Benzoic acid, 4-(sulfoamino)- against a library of biological targets, such as enzymes or receptors, researchers could identify potential therapeutic uses. nih.gov Studies on other benzoic acid derivatives have successfully used these methods to identify potential inhibitors for enzymes like trans-sialidase from Trypanosoma cruzi and the main protease of SARS-CoV-2. nih.govnih.gov Applying this approach to Benzoic acid, 4-(sulfoamino)- could reveal unexpected bioactivities.

Beyond biological applications, predictive models can forecast the properties of materials incorporating this molecule. For instance, the SAFT-γ Mie group-contribution equation of state is a sophisticated thermodynamic model used to predict the phase behavior and solubility of complex molecules, including benzoic acid derivatives, in various solvents. researchgate.net By developing parameters for the sulfoamino-benzoic acid group, this model could be used to predict the solubility and processing conditions for polymers and other materials derived from the compound, accelerating their development. researchgate.net Quantum chemical reactivity analysis using Density Functional Theory (DFT) can provide further insights into the molecule's electronic structure and reactivity, helping to predict its behavior in chemical reactions and its potential as a functional component in electronic materials. nih.gov

| Modeling Technique | Description | Potential Application for Benzoic acid, 4-(sulfoamino)- | Example from Related Compounds |

|---|---|---|---|

| Molecular Docking & Virtual Screening | Computational simulation of a ligand binding to a macromolecular target. | Identification of potential biological targets (e.g., enzymes, receptors) for therapeutic applications. nih.gov | Screening of benzoic acid derivatives identified potential inhibitors of SARS-CoV-2 main protease. nih.gov |

| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. | Prediction of chemical reactivity, spectroscopic properties, and suitability for electronic materials. | Used to calculate reactivity parameters for benzoic acid derivatives to assess antiviral potential. nih.gov |

| SAFT-γ Mie Equation of State | A thermodynamic model for predicting the phase behavior and properties of complex fluids and mixtures. researchgate.net | Predicting solubility in various solvents, designing separation processes, and modeling polymer properties. | Successfully applied to predict the solubility of benzoic acid and its synthons in a range of solvents. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with a specific activity or property. | Predicting bioactivity or material properties based on the structural features of designed derivatives. | Widely used in the development of sulfonamide-based drugs. nih.gov |

Q & A

Q. Optimization Strategies :

- Monitor reaction progress using HPLC or TLC to identify intermediate formation.

- Adjust stoichiometry of sulfonating agents to minimize byproducts (e.g., disulfonation).

- Purify via recrystallization in ethanol/water mixtures to isolate the target compound .

Table 1 : Example Reaction Conditions for Sulfonation-Amination

| Step | Reagents | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 50°C | H2SO4 | 65–75 |

| Amination | NH3 (gaseous) | 85°C | H2O | 50–60 |

How should researchers purify and characterize 4-(sulfoamino)benzoic acid to ensure structural fidelity?

Basic Research Focus

Purification :

- Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate:methanol 9:1).

- Recrystallize from hot ethanol to remove residual salts.

Q. Characterization :

- Spectroscopy : Confirm the sulfonamide (-SO2NH2) group via FT-IR (asymmetric S=O stretch at ~1350 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]⁻ peaks matching theoretical molecular weight.

- Elemental Analysis : Validate C, H, N, S percentages against calculated values .

How can contradictions in crystallographic data during structural determination be resolved?

Advanced Research Focus

Common Contradictions :

- Discrepancies between experimental unit cell parameters and computational models.

- Ambiguities in hydrogen bonding networks due to disordered solvent molecules.

Q. Resolution Strategies :

- Use SHELXL for robust refinement of small-molecule structures, leveraging its constraints for handling disorder .

- Cross-validate with SIR97 for direct methods in phase problem solving, especially for high-symmetry space groups .

- Employ ORTEP-3 for graphical visualization of thermal ellipsoids to assess positional uncertainty .

Table 2 : Comparison of Crystallographic Software

| Software | Strengths | Limitations |

|---|---|---|

| SHELXL | High-precision refinement, handling twins | Steep learning curve |

| SIR97 | Efficient phase solution for small molecules | Less automated for macromolecules |

| WinGX | Integrated tools for data analysis | Requires manual parameter tuning |

What experimental designs are effective for studying the compound’s reactivity under varying pH conditions?

Advanced Research Focus

Methodology :

- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis spectroscopy at λmax ≈ 260 nm.

- Reactivity Screening :

- Oxidation : Treat with KMnO4 in acidic media to assess sulfonate group stability.

- Reduction : Use NaBH4 to probe reducible functional groups (e.g., nitro intermediates) .

Q. Data Interpretation :

- Plot degradation half-life (t½) vs. pH to identify stability thresholds.

- Compare HPLC profiles pre/post reaction to identify degradation products .

What safety protocols are critical when handling 4-(sulfoamino)benzoic acid in laboratory settings?

Basic Research Focus

Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonating agents.

Q. First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists.

- Ingestion : Rinse mouth with water; do not induce vomiting. Provide SDS to medical personnel .

How can computational modeling complement experimental data in predicting the compound’s properties?

Advanced Research Focus

Approaches :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict vibrational spectra and compare with experimental IR data.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess solubility trends.

Q. Validation :

- Overlay computed and experimental NMR chemical shifts (δ ppm) for ¹H and ¹³C nuclei.

- Use RMSD analysis to quantify structural deviations between crystal and modeled structures .

What are the best practices for resolving spectral data contradictions (e.g., NMR vs. MS)?

Advanced Research Focus

Case Example :

- Observed Mass : [M-H]⁻ = 215.1 (theoretical = 216.1).

- NMR : Missing proton integration for NH2 group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.